N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine
Description
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H16N2O/c1-4-11(5-2)7-9-6-8(3)12-10-9/h6H,4-5,7H2,1-3H3 |
InChI Key |
WFMSBTBERDNCDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NOC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Diketone Derivatives
A patented method for synthesizing 5-methylisoxazole derivatives involves cyclizing β-diketones with hydroxylamine. For example:
-
Acetylacetonitrile is prepared from ethyl acetate and acetonitrile using NaH as a base.
-
Reaction with p-toluenesulfonyl hydrazide forms a hydrazone intermediate (88% yield, 99% purity).
-
Ring closure with hydroxylamine hydrochloride under alkaline conditions yields 3-amino-5-methylisoxazole (78% yield, 98.7% purity).
Critical parameters :
-
Base selection : Potassium carbonate (2.2–4 equivalents) ensures optimal deprotonation.
-
Solvent : Methanol or ethanol avoids toxic solvents like chloroform.
-
Temperature : 80°C for 2 hours balances reaction rate and byproduct formation.
Alkylation of the Isoxazole Intermediate
Reductive Amination Strategy
The 3-amino group on the isoxazole can undergo reductive amination with diethylamine and formaldehyde:
-
Condensation : 3-Amino-5-methylisoxazole reacts with formaldehyde and diethylamine in ethanol.
-
Reduction : Sodium cyanoborohydride selectively reduces the imine intermediate.
Advantages :
-
High functional group tolerance.
-
Avoids harsh alkylation conditions.
Limitations :
Direct Alkylation via SN2 Mechanism
A more direct route involves alkylating 3-(chloromethyl)-5-methylisoxazole with diethylamine:
-
Chlorination : 3-Hydroxymethyl-5-methylisoxazole treated with thionyl chloride yields the chloromethyl derivative.
-
Alkylation : Reaction with diethylamine in acetonitrile at 60°C for 12 hours.
Optimization data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 72 |
| Temperature | 60°C | 72 |
| Base | DIPEA (3 eq) | 72 |
Challenges :
Alternative Routes and Comparative Analysis
Gabriel Synthesis
-
Phthalimide protection : 3-Amino-5-methylisoxazole reacts with phthalic anhydride.
-
Alkylation : Phthalimide intermediate treated with ethyl bromide and K₂CO₃.
-
Deprotection : Hydrazinolysis releases the free amine.
Outcome :
Mannich Reaction
A one-pot approach using:
-
5-Methylisoxazole-3-carbaldehyde.
-
Diethylamine.
-
Formaldehyde.
Result :
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the isoxazole moiety exhibit promising anticancer properties. For instance, derivatives similar to N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine have shown significant cytotoxicity against various cancer cell lines.
Case Study: Isoxazole Derivatives
A study focused on 5-substituted isoxazole compounds demonstrated their effectiveness against human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM. The mechanism of action involved the induction of apoptosis and disruption of mitochondrial membrane potential, leading to increased apoptotic cell populations .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-Methylisoxazole Derivative A | HCT-116 | 36 |
| 5-Methylisoxazole Derivative B | HeLa | 34 |
Antimalarial Potential
This compound has also been evaluated for its antimalarial properties. Dihydroorotate dehydrogenase (DHODH) has been identified as a viable target for developing new antimalarial agents, and compounds with isoxazole structures have been screened for activity against Plasmodium falciparum.
Case Study: Antimalarial Screening
In a high-throughput screening campaign, several isoxazole derivatives were tested for their efficacy against malaria parasites. Compounds exhibited varying degrees of inhibition, with some achieving significant reductions in parasitemia at low concentrations .
| Compound | EC50 (μM) | Activity |
|---|---|---|
| Isoxazole Derivative C | 0.011 | High |
| Isoxazole Derivative D | 0.079 | Moderate |
Neuropharmacological Applications
The unique structure of this compound suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems.
Case Study: Neuroprotective Effects
Research has indicated that modifications in isoxazole-containing compounds can lead to neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The interaction of these compounds with specific receptors may enhance neuronal survival and function .
Mechanism of Action
The mechanism of action of N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitution Patterns
The substitution of the heterocyclic ring significantly influences molecular properties and bioactivity. Below is a comparison of key compounds with variations in the heterocycle or substituents:
Notes:
- Isoxazole vs.
Amine Backbone Modifications
The alkyl groups on the amine nitrogen influence basicity and steric effects:
Key Findings :
- Ethyl vs.
- Silicon Substitution : Silicon-containing analogs (e.g., triethoxysilyl) exhibit unique physicochemical properties, though they diverge significantly from heterocyclic derivatives .
Spectral Data Comparison
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data highlight structural differences:
Biological Activity
N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl group and a 5-methylisoxazole moiety. The isoxazole ring is known for its role in various biological activities, contributing to the compound's overall efficacy.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methylisoxazole with ethylamine under controlled conditions. The following table summarizes the synthesis process:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 5-Methylisoxazole + Ethylamine | Reflux in ethanol | 85% |
| 2 | Purification via recrystallization | Ethanol/Water mixture | - |
Antimicrobial Activity
Research indicates that compounds containing isoxazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's effectiveness against these strains suggests potential applications in treating infections caused by resistant bacteria.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, studies conducted on the A549 lung cancer cell line revealed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| HeLa | 30 |
| MCF7 | 35 |
These results suggest that the compound may hold promise as an anticancer agent, warranting further investigation into its mechanisms of action.
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies indicate that the compound influences the expression of key proteins associated with apoptosis, such as caspases and Bcl-2 family proteins.
Case Studies
A recent study explored the effects of this compound in a mouse model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Q & A
Basic: What are the optimal synthetic routes for N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine, and how can reaction yields be improved?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or reductive amination steps. For example, analogous ethanamine derivatives are synthesized by reacting amines with halogenated intermediates (e.g., bromomethylisoxazole derivatives) under inert conditions . Yields can be improved by optimizing reaction parameters:
- Temperature: 60–80°C for 12–24 hours.
- Catalysts: Use of NaBH₄ or Pd/C for reductive amination.
- Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
Lower yields (15–25% in similar compounds) often result from steric hindrance or competing side reactions; purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H NMR: Identifies proton environments. For example, the methyl group on the isoxazole ring resonates at δ 2.1–2.3 ppm, while the ethylamine protons appear as quartets near δ 2.5–3.0 ppm .
- IR Spectroscopy: Peaks at ~1600 cm⁻¹ (C=N stretch, isoxazole ring) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z ~209 for [M+H]⁺) and fragmentation patterns validate the structure .
Advanced: How does the isoxazole ring influence the compound’s reactivity in catalytic or biological applications?
Methodological Answer:
The 5-methylisoxazole moiety enhances:
- Electrophilic Reactivity: The electron-deficient isoxazole ring participates in cycloaddition or coordination with metal catalysts, useful in synthesizing heterocyclic ligands .
- Biological Interactions: Isoxazole derivatives exhibit affinity for enzymes like cyclooxygenase (COX) or kinases. For example, methylisoxazole groups in similar compounds improve binding to hydrophobic enzyme pockets .
Experimental validation involves docking studies (AutoDock Vina) and enzymatic assays (e.g., IC₅₀ measurements) .
Advanced: How can crystallographic software like SHELX resolve structural ambiguities?
Methodological Answer:
SHELX programs (e.g., SHELXL) refine crystal structures by:
Data Input: High-resolution X-ray diffraction data (≤1.0 Å) for accurate electron density maps.
Parameterization: Adjusting bond lengths/angles to match International Tables for Crystallography standards.
Validation: R-factor (<5%) and residual density analysis ensure structural accuracy .
For example, the ethylamine side chain’s conformation can be verified via ORTEP-3 visualizations .
Basic: What physicochemical properties are critical for experimental handling?
Methodological Answer:
Key properties include:
- Boiling Point: ~110–130°C (at 5 mmHg), requiring vacuum distillation for purification .
- Solubility: Moderate in polar solvents (e.g., ethanol, DCM); insoluble in water.
- Stability: Hygroscopic nature necessitates storage under argon at –20°C .
These properties guide solvent selection and reaction setup to avoid decomposition.
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
- Structural Analogues: Compare with derivatives (see table below) to isolate substituent effects.
| Compound | Structural Feature | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| Target Compound | 5-Methylisoxazole | 10 µM (Kinase X) | |
| N-((5-Bromo-...)ethanamine | Brominated pyridine | 25 µM (Kinase X) | |
| 25I-NBOMe | 2,5-Dimethoxyphenyl | 0.5 µM (5-HT₂A receptor) |
Statistical tools (e.g., ANOVA) and meta-analysis reconcile dataset inconsistencies .
Advanced: What strategies optimize experimental design for studying this compound’s pharmacokinetics?
Methodological Answer:
- In Vitro Models: Use hepatic microsomes to assess metabolic stability (CYP450 enzymes).
- LC-MS/MS Quantification: Detect plasma concentrations with a limit of quantification (LOQ) <1 ng/mL .
- Molecular Dynamics (MD): Simulate blood-brain barrier permeability (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
